1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxy group, and a methoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(thiophen-2-yl)propan-2-ol, which is then reacted with 4-methoxyphenethyl isocyanate under controlled conditions to form the final urea derivative. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(21,15-4-3-11-23-15)12-19-16(20)18-10-9-13-5-7-14(22-2)8-6-13/h3-8,11,21H,9-10,12H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDLTRYBUBINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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